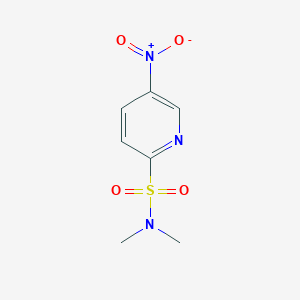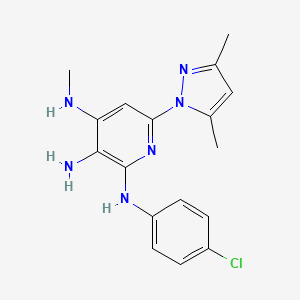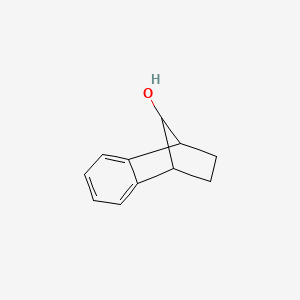
dl-2,3-Dichloro-1,4-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dl-2,3-Dichloro-1,4-butanediol: is a chemical compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . It is a white to almost white powder or crystalline solid . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From cis-1,4-Dichloro-2-butene: One common method involves the oxidation of cis-1,4-dichloro-2-butene using potassium permanganate in a mixture of water and acetone. The reaction is carried out at 0-5°C for about 5 hours.
Industrial Production Methods: Industrially, dl-2,3-Dichloro-1,4-butanediol can be synthesized using similar oxidation methods, but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: dl-2,3-Dichloro-1,4-butanediol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form less chlorinated or dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water/acetone mixture.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Dechlorinated butanediol derivatives.
Substitution: Compounds where chlorine atoms are replaced by other functional groups like hydroxyl or alkoxy groups.
Applications De Recherche Scientifique
Chemistry: dl-2,3-Dichloro-1,4-butanediol is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules . Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways . Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development . Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism by which dl-2,3-Dichloro-1,4-butanediol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions . The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
dl-2,3-Dibromo-1,4-butanediol: Similar in structure but with bromine atoms instead of chlorine.
1,4-Dichlorobutane-2,3-diol: A closely related compound with similar chemical properties.
Uniqueness: dl-2,3-Dichloro-1,4-butanediol is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
63783-49-3 |
|---|---|
Formule moléculaire |
C4H8Cl2O2 |
Poids moléculaire |
159.01 g/mol |
Nom IUPAC |
2,3-dichlorobutane-1,4-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 |
Clé InChI |
BDFQFJDIIIRPBO-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CO)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


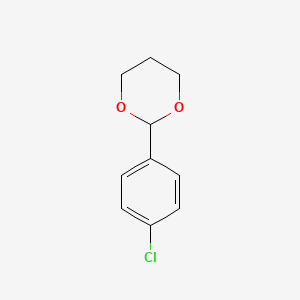

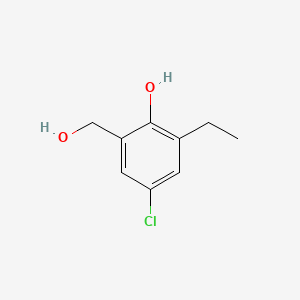
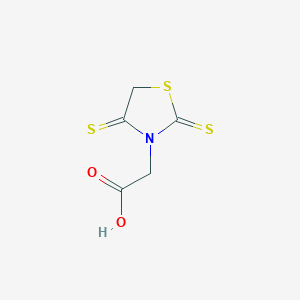

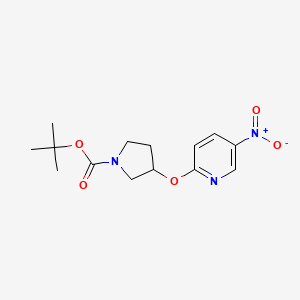
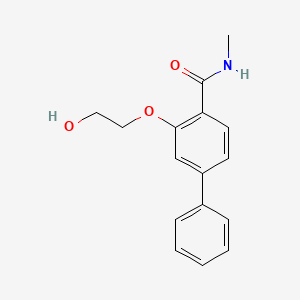

![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
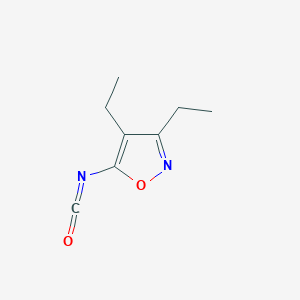
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
